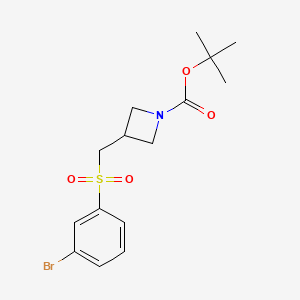![molecular formula C16H19BrF3NO2 B8158645 [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Alkylation: The formation of the but-3-enyl chain.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol
- 2-Bromo-5-(tert-butyl)benzaldehyde
Uniqueness
What sets [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-bromo-5-(trifluoromethyl)phenyl]but-3-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-5-6-13(21-14(22)23-15(2,3)4)11-9-10(16(18,19)20)7-8-12(11)17/h5,7-9,13H,1,6H2,2-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDHMVUZKAQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158565.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)









![Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158650.png)


